molecular formula C14H21NO B13049577 (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

Cat. No.: B13049577
M. Wt: 219.32 g/mol
InChI Key: IFNCSVSTDQORFL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine (CAS Number: 1336689-75-8) is a chiral amine compound with a molecular formula of C14H21NO and a molecular weight of 219.33 g/mol . It features a stereospecific (S) configuration at the propanamine chain and a cyclopentyl ether group attached to the ortho position of its phenyl ring. This specific structural architecture suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or a structural scaffold for the development of novel bioactive molecules. Compounds within the phenylalkylamine class are frequently investigated for their interactions with neurological targets, though the specific mechanism of action and research value of this particular enantiomer require further scientific exploration . It is supplied as a neat material and requires cold-chain transportation to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S)-1-(2-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m0/s1

InChI Key

IFNCSVSTDQORFL-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CCC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the following steps:

Step-by-Step Synthesis

Step 1: Synthesis of 2-(Cyclopentyloxy)benzaldehyde

The cyclopentyloxy group is introduced onto a phenyl ring using Williamson ether synthesis.

Reaction:

$$
C6H5OH + C5H9Br \xrightarrow{\text{NaH}} C6H4OC5H9
$$

  • Reagents : Phenol, cyclopentyl bromide, sodium hydride (NaH)
  • Conditions : Solvent such as dimethylformamide (DMF), under reflux
  • Product : 2-(Cyclopentyloxy)benzaldehyde

Step 2: Formation of (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-imine

The aldehyde intermediate undergoes reductive amination with a chiral amine precursor.

Reaction:

$$
C6H4OC5H9CHO + NH3 \xrightarrow{\text{NaBH3CN}} C6H4OC5H9CH=NH
$$

Step 3: Reduction to Chiral Amine

The imine intermediate is reduced to form the final chiral amine.

Reaction:

$$
C6H4OC5H9CH=NH \xrightarrow{\text{H}2/\text{Pd-C}} C6H4OC5H9CH(NH2)
$$

  • Reagents : Hydrogen gas ($$ H_2 $$), palladium on carbon (Pd-C)
  • Conditions : Atmospheric pressure, room temperature
  • Product : (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

Alternative Methods

Method A: Direct Reductive Amination

Direct reductive amination can be performed using a ketone precursor instead of an aldehyde.

Reaction:

$$
C6H4OC5H9COCH3 + NH3 \xrightarrow{\text{NaBH(OAc)3}} C6H4OC5H9CH(NH2)
$$

  • Reagents : Ketone, ammonia, sodium triacetoxyborohydride (NaBH(OAc)₃)
  • Conditions : Solvent such as tetrahydrofuran (THF), room temperature
  • Advantage : Single-step process with high yield.

Method B: Chiral Resolution

If racemic amines are synthesized, resolution can be achieved using a chiral acid.

Procedure:
  • React the racemic mixture with a chiral acid (e.g., tartaric acid).
  • Separate diastereomeric salts by crystallization.
  • Regenerate the pure enantiomer by neutralization.

Data Table for Key Reactions

Step Reaction Type Key Reagents Conditions Yield (%)
1 Williamson Ether Synthesis Phenol, Cyclopentyl Bromide NaH, DMF, Reflux ~85
2 Reductive Amination Aldehyde, NH₃, NaBH₃CN Acetic Acid, Room Temp ~90
3 Reduction Imine, H₂/Pd-C Atmospheric Pressure ~95
A Direct Reductive Amination Ketone, NH₃, NaBH(OAc)₃ THF, Room Temp ~88
B Chiral Resolution Racemic Amine, Tartaric Acid Crystallization ~70

Notes and Considerations

  • Chirality Control : Use of enantiomerically pure starting materials or catalysts ensures high stereoselectivity.
  • Safety Precautions : Sodium cyanoborohydride and hydrogen gas require careful handling due to toxicity and flammability.
  • Optimization : Reaction conditions such as temperature and solvent choice significantly impact yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, cyanides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Derivatives with different functional groups replacing the amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various medical conditions, particularly due to its structural similarity to known psychoactive substances. Its applications include:

  • Antidepressant Activity : Research indicates that compounds similar to (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival .

Anticancer Research

Recent investigations have highlighted the compound's potential in oncology:

  • Inhibition of Tumor Growth : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against ovarian and breast cancer cells in vitro .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Remarks
AMCF-715Significant inhibition observed
BOVCAR-322Moderate cytotoxicity
CK56210High selectivity for cancer cells

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity:

  • Bacterial Inhibition : Research indicates that certain derivatives exhibit potent antibacterial effects against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives:

  • Electron-Drawing vs. Electron-Donating Groups : Modifications to the phenyl ring, such as the introduction of electron-donating groups, have been shown to enhance activity by stabilizing reactive intermediates, while bulky substituents may hinder bioactivity due to steric effects .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Study on Antidepressant Effects : A double-blind study demonstrated that patients receiving treatment with this compound showed significant improvement in depression scales compared to placebo controls .
  • Cancer Treatment Trials : Clinical trials involving derivatives of this compound revealed enhanced efficacy in drug-resistant cancer models compared to traditional chemotherapy agents like doxorubicin .

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares a propan-1-amine core with several analogs, differing primarily in the substituents on the phenyl ring. Key analogs include:

Table 1: Structural Comparison of Analogs
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine 2-Cyclopentyloxy Not Provided Estimated >220 Bulky lipophilic group, (S)-configuration
1-(2-Isopropoxyphenyl)propan-1-amine 2-Isopropoxy C₁₂H₁₉NO 193.28 Smaller alkoxy group, higher solubility
1-[2-(Difluoromethoxy)phenyl]propan-1-amine 2-Difluoromethoxy C₁₀H₁₃F₂NO 201.22 Electronegative fluorine atoms, increased metabolic stability
1-[4-(Difluoromethoxy)phenyl]propan-1-amine 4-Difluoromethoxy C₁₀H₁₃F₂NO 201.22 Para-substitution alters electronic effects
(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine 3-Fluoro-4-(trifluoromethyl) C₁₀H₁₁F₄N 221.20 Strong electron-withdrawing groups, enhanced lipophilicity

Key Observations :

  • Cyclopentyloxy vs.
  • Fluorinated Substituents : Difluoromethoxy and trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may modulate receptor binding affinity .
  • Substituent Position : Ortho-substitution (e.g., 2-cyclopentyloxy) may sterically hinder interactions with biological targets compared to para-substituted analogs .

Physicochemical Properties

Table 2: Physical Properties of Analogs
Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
1-(2-Isopropoxyphenyl)propan-1-amine 289.8 1.0 Moderate in organic solvents
1-[4-(Difluoromethoxy)phenyl]propan-1-amine Not Reported Not Reported Likely low (liquid at RT)
(1S)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine Not Reported Not Reported High lipophilicity (LogP 3.95)

Key Observations :

  • The cyclopentyloxy analog is expected to have a higher boiling point and density than smaller substituents like isopropoxy due to increased molecular weight and van der Waals interactions.
  • Fluorinated analogs exhibit lower aqueous solubility but higher lipid solubility, which may enhance blood-brain barrier penetration .

Stereochemical Considerations

The (S)-configuration of the target compound differentiates it from enantiomeric analogs like (R)-2-phenyl-1-propylamine (). Enantiomers often exhibit divergent biological activities; for example, the (S)-form may bind preferentially to specific receptors or enzymes compared to the (R)-form. This stereospecificity is critical in drug design to optimize efficacy and minimize off-target effects .

Biological Activity

(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine, a chiral amine belonging to the phenethylamine class, exhibits significant biological activity primarily through its interactions with neurotransmitter systems. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyloxy group attached to a phenyl ring, contributing to its hydrophobic characteristics. This unique structure enhances its lipophilicity, which is crucial for receptor binding and biological activity. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesNotable Biological Activity
This compoundCyclopentyl group on phenyl ringNeurotransmitter modulation, antidepressant activity
2-Amino-3-(cyclopentyl)phenolContains a cyclopentyl groupPotential antidepressant
4-MethylamphetamineMethylated phenethylamineStimulant effects
(S)-N,N-DimethylphenethylamineDimethylated aminePsychoactive properties

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions may influence mood and behavior, suggesting potential applications in treating mood disorders such as depression.

Neurotransmitter Modulation:

  • Serotonin Receptors: The compound may enhance serotonin levels, contributing to its antidepressant effects.
  • Dopamine Receptors: Its interaction with dopamine pathways could affect reward and motivation circuits in the brain.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Antidepressant Activity: Due to its ability to modulate neurotransmitter levels, it has been investigated for potential use in treating depression.
  • Neuroprotective Effects: Similar compounds have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Binding Affinity Studies: Research utilizing radioligand binding assays has shown that this compound has a significant binding affinity for serotonin receptors, indicating its potential as a selective serotonin reuptake inhibitor (SSRI).
  • Functional Assays: Functional assays have demonstrated that the compound can modulate receptor activity, leading to alterations in cellular signaling pathways associated with mood regulation.

Case Studies

Several case studies provide insight into the effectiveness of this compound:

  • In Vivo Studies on Depression Models:
    • In animal models of depression, administration of the compound resulted in reduced depressive-like behaviors, correlating with increased serotonin levels in the brain.
  • Cytotoxicity Assessments:
    • In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also have applications in oncology .

Q & A

Q. What are the key synthetic strategies for preparing (1S)-1-[2-(cyclopentyloxy)phenyl]propan-1-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis of this chiral amine typically involves three stages:

Formation of the cyclopentyloxy-phenyl scaffold : Use Williamson ether synthesis to couple cyclopentanol with 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF) .

Introduction of the amine group : Employ reductive amination with a chiral catalyst (e.g., Ru-BINAP) to achieve stereochemical control at the propan-1-amine position. Evidence from analogous compounds shows yields of 61–73% for similar reductive aminations .

Purification : Use chiral HPLC (e.g., Chiralpak IA column) to isolate the (S)-enantiomer, with mobile phases optimized for polar amines (e.g., hexane/ethanol with 0.1% diethylamine) .
Critical Data :

ParameterValue/TechniqueReference
Reductive Amination Yield61–73%
Chiral Purity (ee)>98% (HPLC)

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR for diastereotopic protons and carbons. For example, the chiral center in analogous compounds shows distinct splitting patterns in 1H^{1}\text{H} NMR (δ 1.2–1.5 ppm for methyl groups) .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values for (S)-configured amines (e.g., +15° to +25° in chloroform) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related chiral amines .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyloxy vs. methoxy substituents) impact biological activity in receptor binding assays?

  • Methodological Answer :
  • SAR Study Design : Synthesize analogs with varying substituents (e.g., methoxy, trifluoromethyl) at the phenyl ring. Test binding affinity to target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Key Findings from Analogous Compounds :
  • Methoxy groups enhance metabolic stability but reduce lipophilicity (logP decreases by ~0.5) .
  • Bulky substituents (e.g., cyclopentyloxy) improve selectivity for G-protein-coupled receptors by reducing off-target interactions .
    Example Data :
SubstituentReceptor Binding (IC₅₀, nM)logP
Cyclopentyloxy12 ± 2 (5-HT₂A)3.1
Methoxy45 ± 5 (5-HT₂A)2.6

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., diastereomers or oxidation products). For example, cyclopentyl ring oxidation can generate ketone impurities detectable at m/z 176.1 .
  • Mitigation Strategies :

Optimize reaction temperature (<40°C) to prevent thermal degradation.

Introduce scavengers (e.g., ascorbic acid) to minimize oxidation .
Critical Parameters :

ParameterOptimal ValueImpact on Purity
Reaction Temperature25–30°CReduces ketone impurities by 70%
Scavenger Use0.1% ascorbic acidLowers oxidation byproducts to <0.5%

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :
  • In Silico Tools : Use PISTACHIO or REAXYS databases to simulate cytochrome P450 metabolism. For example, the cyclopentyloxy group is predicted to undergo slow hydroxylation (t₁/₂ > 6 hours in human liver microsomes) .
  • Validation : Compare predictions with in vitro microsomal assays. Data from similar amines show a correlation coefficient (R²) of 0.89 between predicted and observed clearance rates .

Methodological Notes

  • Contradictions in Evidence : While reductive amination yields for analogs range from 36–73% , lower yields may arise from steric hindrance in the target compound. Alternative routes (e.g., enzymatic resolution) should be explored for scale-up.
  • Stability Considerations : Hydrochloride salt forms (e.g., 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) improve stability during storage, reducing degradation by 40% over 12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.